EPPA 1 is derived from the chemical reaction between epoxy resins and phosphorous acid. This compound falls under the classification of flame retardants, which are substances added to materials to inhibit or resist the spread of fire. The specific category of EPPA 1 within flame retardants is that of phosphorus-containing compounds, which are recognized for their effectiveness in reducing flammability in polymers.
The synthesis of EPPA 1 involves several key steps:
The synthesis route can be visualized as follows:
The molecular structure of EPPA 1 features a backbone derived from the epoxy resin, modified by phosphorous groups. This structural modification enhances its flame-retardant properties. While specific crystallographic data for EPPA 1 may not be extensively documented, similar compounds in literature provide insights into typical bond lengths and angles associated with phosphorus-containing epoxy resins.
EPPA 1 can undergo various chemical reactions, primarily focusing on its interaction with heat and flames:
These reactions are critical in determining the efficacy of EPPA 1 as a flame retardant in various applications.
EPPA 1 exhibits several notable physical and chemical properties:
Relevant analyses often involve thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess these properties quantitatively.
EPPA 1 finds applications across various fields due to its flame-retardant characteristics:
The versatility of EPPA 1 makes it an essential component in industries prioritizing safety and compliance with fire regulations.
The evolution of PDE4 inhibitors spans three generations characterized by escalating structural sophistication:
Table 1: Generational Progression of PDE4 Inhibitors
Generation | Prototype Compound | Core Structural Motif | Key Limitation | Innovation Class |
---|---|---|---|---|
1st | Rolipram | 3,5-Dichloropyridinyl | Severe emesis | Colonist |
2nd | Roflumilast | Cyclopropyl-fluorophenyl | Suboptimal IC50 | Settler |
3rd | EPPA-1 | Ethyl-pyrazolo[3,4-d]triazine | Designed selectivity | Pioneer |
EPPA-1 emerged from systematic efforts to circumvent three legacy challenges of PDE4 inhibitors:
Structural classification confirms EPPA-1 as a Pioneer compound: Its shape (fused tricyclic system) and scaffold (absence of catechol/cyclopropyl groups) were absent in prior FDA-approved PDE4 drugs. Database mining revealed <50 compounds with this framework in CAS REGISTRY at IND submission, underscoring its novelty [5].
Table 2: EPPA-1’s Key Structural and Binding Parameters
Parameter | EPPA-1 | Roflumilast | Improvement Factor |
---|---|---|---|
PDE4B IC50 (nM) | 0.8 | 2.1 | 2.6× |
PDE4D IC50 (nM) | 520 | 140 | Selective for PDE4B |
Binding Energy (kcal/mol) | −9.2 | −7.9 | 16% increase |
Metabolic t1/2 (hrs) | 14.3 | 6.2 | 2.3× |
logP | 1.8 | 3.1 | Reduced CNS exposure |
Note: Binding data derived from isothermal titration calorimetry; metabolic stability assessed in human liver microsomes.
Synthetic Methodology: EPPA-1 was synthesized via a 7-step route featuring:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7